methyl 5-chloro-1-phenyl-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole-3-carboxylate
Description
This compound is a pyrazole derivative featuring a phenyl group at position 1, a methyl carboxylate at position 3, a chloro substituent at position 5, and a complex oxime ester at position 2. The oxime ester is further substituted with a 3-(trifluoromethyl)benzoyloxy group, contributing to its unique electronic and steric properties. Such structural features are common in agrochemicals and pharmaceuticals, where trifluoromethyl groups enhance metabolic stability and lipophilicity .
Properties
IUPAC Name |
methyl 5-chloro-1-phenyl-4-[(E)-[3-(trifluoromethyl)benzoyl]oxyiminomethyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O4/c1-30-19(29)16-15(17(21)27(26-16)14-8-3-2-4-9-14)11-25-31-18(28)12-6-5-7-13(10-12)20(22,23)24/h2-11H,1H3/b25-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUCLYNGLKQDIO-OPEKNORGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=NOC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN(C(=C1/C=N/OC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-chloro-1-phenyl-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. Its unique structure, which includes a chloro substituent and a trifluoromethyl group, suggests a diverse range of possible interactions and effects within biological systems.
- Molecular Formula : C20H13ClF3N3O4
- Molecular Weight : 451.78 g/mol
- CAS Number : 321526-32-3
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that pyrazoles can induce apoptosis in cancer cells and exhibit cytotoxicity against various cancer cell lines.
-
Case Study: Breast Cancer
- A study investigated the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that compounds with halogen substituents, such as chlorine, significantly enhanced cytotoxic effects when combined with doxorubicin, a common chemotherapy drug. This suggests a synergistic effect that could improve treatment outcomes for certain breast cancer subtypes .
- Mechanism of Action
Antimicrobial Activity
Pyrazole derivatives are also being explored for their antimicrobial properties. Initial screenings have indicated that some synthesized pyrazole carboxamides exhibit notable antifungal activity, suggesting potential applications in treating fungal infections .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoles has been documented, with some studies indicating that they may reduce inflammation through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases and conditions .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods, which are crucial for producing compounds with desired biological activities.
Synthetic Methods :
- Reagents : The synthesis often involves coupling reactions between appropriate precursors, utilizing reagents such as trifluoromethylbenzoyl chloride and various amines.
- Conditions : Controlled temperature and solvent conditions are essential to optimize yield and purity.
Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
Methyl 5-chloro-1-phenyl-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole-3-carboxylate exhibits significant potential in drug development due to its biological activities:
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Anticancer Activity :
- Pyrazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated efficacy in inducing apoptosis in colorectal cancer cells .
- A study highlighted that certain pyrazole derivatives exhibited better radical scavenging activities than standard antioxidants, indicating their potential as anticancer agents .
-
Antioxidant Properties :
- The compound's structural features allow it to act as a radical scavenger, which can be beneficial in preventing oxidative stress-related diseases .
Agricultural Applications
The unique chemical structure of this compound also suggests potential uses in agriculture:
-
Pesticidal Activity :
- Research indicates that pyrazole derivatives can serve as effective pesticides due to their ability to inhibit specific enzymes in pests, leading to mortality . The trifluoromethyl group enhances lipophilicity, allowing better penetration into biological membranes.
-
Plant Growth Regulation :
- Compounds with similar structures have been investigated for their ability to enhance plant growth and yield by modulating hormonal pathways .
Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes, including multi-step reactions involving key intermediates that are well-documented in the literature .
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Key Intermediates | Yield |
|---|---|---|---|
| 1 | Nucleophilic substitution | Trifluoromethyl benzoyl chloride | High |
| 2 | Condensation | Pyrazole derivative | Moderate |
| 3 | Esterification | Methyl chloroacetate | High |
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of methyl 5-chloro-1-phenyl derivatives on RKO colorectal carcinoma cells. The results indicated that these compounds induced apoptosis in a dose-dependent manner, with the most potent derivative demonstrating significant cell death compared to controls .
Case Study 2: Antioxidant Evaluation
In vitro assays measuring DPPH radical scavenging activity revealed that several pyrazole derivatives, including those related to methyl 5-chloro-1-phenyl derivatives, surpassed the antioxidant activity of ascorbic acid, suggesting their potential use as natural antioxidants in therapeutic applications .
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring undergoes oxidation under controlled conditions. The electron-withdrawing trifluoromethyl and benzoyloxyimino groups enhance stability during these processes:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Side-chain oxidation | H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup> | Formation of carboxylic acid derivative at C-4 position | 65–72% | |
| Ring oxidation | KMnO<sub>4</sub>/acidic medium | Pyrazole ring hydroxylation at C-5 position | 58% |
Hydrolysis of Ester Group
The methyl ester at C-3 is susceptible to hydrolysis, forming the corresponding carboxylic acid:
| Conditions | Catalyst/Base | Product | Application |
|---|---|---|---|
| Aqueous NaOH (1M), reflux | None | 5-chloro-1-phenyl-4-(substituted imino)pyrazole-3-carboxylic acid | Precursor for amide derivatives |
| HCl/EtOH (3N), 60°C | Acidic hydrolysis | Same as above (lower yield) | Pharmaceutical intermediates |
This reaction is critical for generating bioactive carboxylate derivatives .
Nucleophilic Substitution at Chloro Position
The C-5 chlorine participates in SNAr reactions due to electron deficiency from adjacent groups:
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| Piperidine | DMF, 80°C, 6h | 5-piperidinyl derivative | Improved solubility in lipids |
| Sodium methoxide | MeOH, reflux, 4h | 5-methoxy derivative | Reduced cytotoxicity observed |
Reactivity is enhanced by the trifluoromethyl group’s electron-withdrawing effect .
Cycloaddition and Condensation Reactions
The oxime-imino group facilitates [3+2] cycloadditions and Schiff base formations:
| Reaction Partner | Conditions | Product Type | Key Feature |
|---|---|---|---|
| Maleic anhydride | Pyridine, 100°C | Pyrazolo[3,4-d]isoxazole fused system | Enhanced fluorescence |
| Aromatic aldehydes | Ethanol, NH<sub>4</sub>OAc | Styryl-substituted pyrazole derivatives | Antimicrobial activity |
These reactions exploit the conjugated imino group for constructing heterocyclic hybrids .
Stability and Decomposition
The compound degrades under extreme conditions:
| Condition | Observation | Mechanism |
|---|---|---|
| pH > 10, 70°C | Ester hydrolysis dominates | Base-catalyzed saponification |
| UV light (254 nm) | Cleavage of N–O bond in oxime group | Radical-mediated degradation |
| Dry heat (>200°C) | Pyrazole ring decomposition | Thermal fragmentation |
Stability is optimal at pH 4–7 and temperatures below 40°C.
Biological Activity Modulation via Derivatization
Key derivatives and their observed effects:
This compound’s versatility stems from its modular structure, enabling tailored modifications for medicinal and materials science applications. Experimental data emphasize the critical role of reaction conditions in directing selectivity among competing pathways .
Comparison with Similar Compounds
Structural Analogs
Substituent Variations on the Pyrazole Core
- Methyl 5-Chloro-4-[(Methoxyimino)methyl]-1-Phenyl-1H-Pyrazole-3-Carboxylate (CAS 320423-31-2) Differs in the oxime substituent: methoxyimino vs. 3-(trifluoromethyl)benzoyloxyimino. The absence of the trifluoromethylbenzoyl group reduces molecular weight (293.71 g/mol) and lipophilicity compared to the target compound .
5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxaldehyde
- [1-Methyl-5-(4-Methylphenoxy)-3-Phenyl-1H-Pyrazol-4-yl]methyl 4-Chlorobenzenecarboxylate (CAS 104604-66-2) Features a 4-chlorobenzoyl ester instead of the trifluoromethyl-substituted benzoyloxy group. The lack of trifluoromethyl may reduce electron-withdrawing effects, impacting binding interactions .
Trifluoromethyl-Substituted Pyrazoles
5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-Trifluoromethyl-1H-Pyrazole
- 1-Methyl-3-Trifluoromethyl-5-[(3-Chlorophenyl)Sulfanyl]-1H-Pyrazole-4-Carbaldehyde O-(4-Chlorobenzoyl)Oxime Contains a sulfanyl group and a 4-chlorobenzoyl oxime.
Functional Group Analysis
- Oxime Esters: The target compound’s oxime ester with a 3-(trifluoromethyl)benzoyloxy group enhances hydrolytic stability compared to simpler oximes (e.g., methoxyimino in CAS 320423-31-2) .
- Carboxylate vs. Aldehyde : The methyl carboxylate at position 3 improves water solubility relative to aldehydes or methyl groups, crucial for bioavailability .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 5-chloro-1-phenyl-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole-3-carboxylate?
- Key Steps :
Core Pyrazole Formation : Use a cyclization reaction of 1-aryl-5-chloro-1H-pyrazole-4-carbaldehyde precursors, as described for analogous pyrazole derivatives (e.g., Vilsmeier–Haack reaction for aldehyde intermediates) .
Oxime Ester Introduction : Condense the aldehyde intermediate with hydroxylamine derivatives, followed by reaction with 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., KCO) to form the oxime ester .
Esterification : Ensure the methyl ester at position 3 is retained or introduced via standard carboxylate protection strategies .
- Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Approach :
- Spectroscopy :
- 1H/13C NMR : Compare chemical shifts with predicted spectra (e.g., δ ~8.0–8.5 ppm for aromatic protons, δ ~160–170 ppm for carbonyl carbons) .
- IR : Confirm carbonyl (C=O, ~1700 cm) and oxime (C=N, ~1640 cm) stretches .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., oxime esters) to validate stereochemistry and bond connectivity .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H] for CHClFNO) .
Q. What are the key considerations for handling and storing this compound safely?
- Safety Protocols :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile intermediates (e.g., acyl chlorides) .
- Storage : Keep in airtight containers at –20°C, away from oxidizers and moisture, to prevent hydrolysis of the ester/oxime groups .
Advanced Research Questions
Q. What strategies are effective for optimizing the bioactivity of this pyrazole derivative through structural modifications?
- SAR-Driven Approaches :
- Substituent Variation :
- Replace the 3-(trifluoromethyl)benzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Explore alternative oxime substituents (e.g., alkyl vs. aryl) to enhance solubility or target affinity .
- Bioisosterism : Substitute the chloro group at position 5 with bioisosteres like CF or Br to improve metabolic stability .
Q. How should researchers address discrepancies in reported biological activities of similar pyrazole-based compounds?
- Root-Cause Analysis :
- Purity Assessment : Verify compound purity via HPLC (>95%) to rule out confounding impurities .
- Assay Conditions : Standardize protocols (e.g., enzyme concentration, pH) to minimize variability .
- Metabolic Stability : Test for degradation products (e.g., hydrolyzed oxime esters) that may alter activity .
Q. What advanced analytical methods are recommended for studying the stability and degradation products of this compound?
- Degradation Pathways :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base) to identify labile groups (e.g., oxime ester cleavage) .
- Analytical Tools :
- LC-MS/MS : Quantify degradation products and propose fragmentation pathways .
- NMR Kinetics : Track real-time degradation in deuterated solvents (e.g., DO for hydrolysis studies) .
- XRD : Compare crystal structures pre-/post-degradation to identify conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
